N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a pyrazole-acetamide hybrid compound characterized by a 4-methoxyphenyl-substituted pyrazole core linked to a 2,2-dimethyltetrahydro-2H-pyran-4-yl group via an acetamide bridge. The tetrahydro-2H-pyran moiety may improve solubility compared to bulkier hydrophobic substituents .
Properties
Molecular Formula |
C20H27N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C20H27N3O3/c1-13-17(11-18(24)21-15-9-10-26-20(2,3)12-15)19(23-22-13)14-5-7-16(25-4)8-6-14/h5-8,15H,9-12H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
AZMZSOJHSUZJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NC3CCOC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrazole-Acetamide Scaffolds
(a) Substituent Variations on the Pyrazole Ring
- Fluorophenyl vs. Methoxyphenyl : A closely related compound, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide (), replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity may enhance metabolic stability, whereas methoxy groups improve π-π stacking in receptor binding .
- Dichlorophenyl and Pyridinyl Derivatives: Compound 4 from features a 3,4-dichlorophenyl group and a pyridin-3-yl substituent.
(b) Modifications to the Acetamide Side Chain
- Tetrahydro-2H-pyran vs. Thiazolyl Groups : The compound 1421848-11-4 () incorporates a thiazol-4-yl group and tetrahydro-2H-pyran-4-ylmethyl chains. Thiazole rings introduce hydrogen-bonding capabilities, which may alter target selectivity compared to the simpler acetamide bridge in the target compound .
- Trifluoroacetyl Indole Derivatives : Compounds 4f and 4g () feature trifluoroacetylated indole moieties. The electron-withdrawing trifluoroacetyl group contrasts with the electron-donating methoxy group, affecting electronic distribution and binding kinetics .
Pharmacological Profiles of Analogues
- Anticancer Activity : Compound 40 () demonstrates potent activity against HCT-1 and MCF-7 cancer cells, attributed to the quinazoline-sulfonyl group’s ability to inhibit kinase pathways. The target compound’s pyrazole-acetamide scaffold may similarly target kinases but lacks direct evidence .
- Antimicrobial Potential: Compound 2b () combines a benzofuran-oxadiazole core with a 4-methoxyphenylacetamide group, showing efficacy against bacterial strains. The methoxy group’s role in enhancing membrane penetration is a shared feature with the target compound .
Key Structural Determinants of Bioactivity
- Methoxy Group : Enhances solubility and receptor affinity through electron donation.
- Tetrahydro-2H-pyran Ring : Balances lipophilicity and solubility, improving pharmacokinetics.
- Pyrazole Core : Provides a rigid scaffold for substituent positioning, critical for target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
